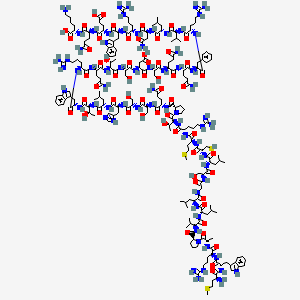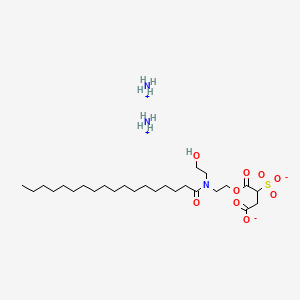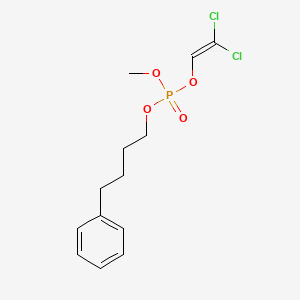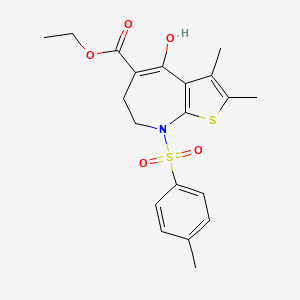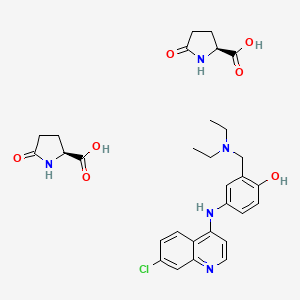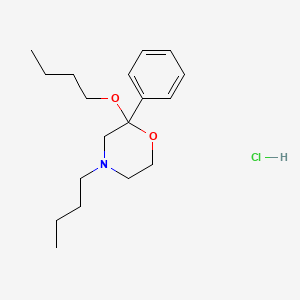
2-Butoxy-4-butyl-2-phenylmorpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxy-4-butyl-2-phenylmorpholine hydrochloride is a chemical compound with the molecular formula C18H29NO2·HCl and a molecular weight of 327.895 g/mol It is a morpholine derivative, characterized by the presence of butoxy, butyl, and phenyl groups attached to the morpholine ring
Preparation Methods
The synthesis of 2-Butoxy-4-butyl-2-phenylmorpholine hydrochloride involves several steps, typically starting with the preparation of the morpholine ring followed by the introduction of the butoxy, butyl, and phenyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic substitution reactions: These reactions are used to introduce the butoxy and butyl groups onto the morpholine ring.
Aromatic substitution reactions: These reactions are employed to attach the phenyl group to the morpholine ring.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
2-Butoxy-4-butyl-2-phenylmorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Butoxy-4-butyl-2-phenylmorpholine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of 2-Butoxy-4-butyl-2-phenylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of certain enzymes, receptors, or other proteins, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
2-Butoxy-4-butyl-2-phenylmorpholine hydrochloride can be compared with other similar compounds, such as:
2-Butoxy-4-butylmorpholine: Lacks the phenyl group, which may result in different chemical and biological properties.
4-Butyl-2-phenylmorpholine: Lacks the butoxy group, which may affect its solubility and reactivity.
2-Butoxy-2-phenylmorpholine: Lacks the butyl group, which may influence its overall stability and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
126806-95-9 |
|---|---|
Molecular Formula |
C18H30ClNO2 |
Molecular Weight |
327.9 g/mol |
IUPAC Name |
2-butoxy-4-butyl-2-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C18H29NO2.ClH/c1-3-5-12-19-13-15-21-18(16-19,20-14-6-4-2)17-10-8-7-9-11-17;/h7-11H,3-6,12-16H2,1-2H3;1H |
InChI Key |
LYQDMRRTMCNWFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCOC(C1)(C2=CC=CC=C2)OCCCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


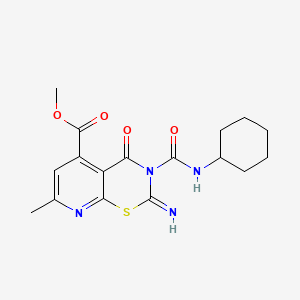
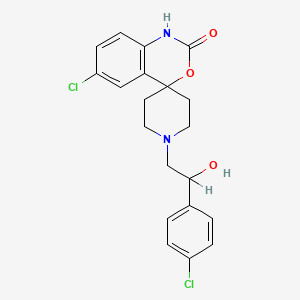
![6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid](/img/structure/B12709117.png)

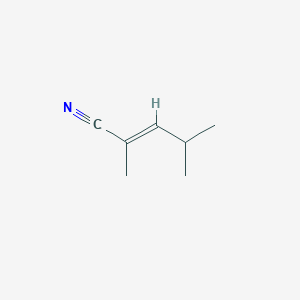
![[(3S,3aR,6S,6aS)-3-[4-[2-(1H-benzimidazol-2-yl)ethyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709148.png)

